Higenamine hydrochloride
CAS No.: 11041-94-4
Cat. No.: VC21345757
Molecular Formula: C16H18ClNO3
Molecular Weight: 307.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 11041-94-4 |
---|---|
Molecular Formula | C16H18ClNO3 |
Molecular Weight | 307.77 g/mol |
IUPAC Name | 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Standard InChI | InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H |
Standard InChI Key | SWWQQSDRUYSMAR-UHFFFAOYSA-N |
Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl |
Chemical Properties and Structure
Higenamine hydrochloride possesses a distinct chemical structure that underlies its pharmacological activities. Understanding its chemical properties is essential for comprehending its mechanisms of action and developing potential pharmaceutical applications.
Molecular Structure and Identification
Higenamine hydrochloride (C₁₆H₁₈ClNO₃) is the hydrochloride salt of higenamine. Its parent compound (higenamine) has the IUPAC name 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol . The compound contains a tetrahydroisoquinoline core with hydroxyl groups at positions 6 and 7, along with a 4-hydroxybenzyl substituent at position 1 . This structural arrangement is crucial for its biological activity, particularly its interaction with adrenergic receptors.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Higenamine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈ClNO₃ |
Molecular Weight | 307.772 g/mol |
Physical State | Solid |
Stereochemistry | Racemic |
Optical Activity | (+/-) |
Defined Stereocenters | 0/1 |
E/Z Centers | 0 |
Charge | 0 |
CAS Number | 11041-94-4 |
The compound exists as a racemic mixture, containing equal amounts of both enantiomers . Its hydrochloride salt form enhances its solubility in aqueous solutions compared to the free base, making it more suitable for pharmaceutical formulations and research applications .
Sources and Natural Occurrence
Higenamine hydrochloride is found in various plant species across different botanical families. Its distribution in nature provides insights into potential sources for extraction and investigational purposes.
Botanical Sources
Higenamine occurs naturally in several plant species that have been used in traditional medicine. These plants include:
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Tinospora crispa
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Nandina domestica
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Gnetum Parvifolium C.Y. Cheng
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Aconitum species
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Asarum Heterotropoides
The concentration of higenamine varies considerably among these plant species and even between different parts of the same plant. The compound is typically found in higher concentrations in the roots, seeds, and fruits of these plants, though specific distribution patterns differ by species .
Pharmacological Effects and Mechanisms of Action
Higenamine hydrochloride exhibits a diverse range of pharmacological effects through multiple signaling pathways and molecular targets. These mechanisms underlie its potential therapeutic applications and explain its inclusion in prohibited substance lists.
Signaling Pathways Modulation
Higenamine modulates multiple signaling pathways beyond its adrenergic effects. Research has identified several key pathways through which higenamine exerts its pharmacological effects:
PI3K/AKT Pathway
Higenamine has been shown to increase the expression of phosphorylated phosphoinositide 3-kinase (p-PI3K) and phosphorylated protein kinase B (p-AKT) in various tissues . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis regulation. Studies have demonstrated that higenamine promotes gastric smooth muscle cell proliferation via the β2-adrenoceptor/PI3K/AKT signaling pathway while inhibiting apoptosis and the expression of downstream apoptosis-related targets including p-21, p-GSK3β, and p-BAD .
In cardiac tissue, higenamine reduces myocardial ischemia/reperfusion injury and cardiomyocyte apoptosis through its interaction with the PI3K/AKT signaling pathway, offering potential cardioprotective benefits .
NRF-2/HO-1/HMGB1 Pathway
Higenamine activates the nuclear factor erythroid 2-related factor 2 (NRF-2)/heme oxygenase-1 (HO-1)/high mobility group box 1 (HMGB1) pathway, which plays a significant role in its anti-apoptotic and anti-inflammatory effects . Research has demonstrated that higenamine promotes HO-1 secretion and inhibits HMGB1 expression via the PI3K/AKT/NRF-2 signaling pathway, thereby improving outcomes in cerebral ischemia-reperfusion injury models .
These effects have also been observed in models of collagen-induced arthritis, where higenamine alleviates symptoms by promoting HO-1 release and regulating the PI3K/AKT/NRF-2 signaling pathway .
Anti-inflammatory and Anti-apoptotic Effects
Higenamine demonstrates significant anti-inflammatory and anti-apoptotic properties that contribute to its therapeutic potential. These effects are mediated through multiple mechanisms, including the modulation of signaling pathways described above and direct anti-oxidant properties .
The compound can be combined with other naturally occurring substances such as cucurbitacin B and 6-gingerol to enhance its anti-apoptotic activity, suggesting potential for combination therapies in various disease states .
Table 2: Key Signaling Pathways Affected by Higenamine Hydrochloride
Signaling Pathway | Effects | Potential Applications |
---|---|---|
β2-Adrenoceptor | Increased cAMP, PKA activation | Bronchodilation, cardiac support, metabolism |
PI3K/AKT | Cell proliferation, anti-apoptosis | Cardioprotection, gastric smooth muscle function |
NRF-2/HO-1/HMGB1 | Anti-oxidant, anti-inflammatory | Cerebral ischemia-reperfusion injury, arthritis |
Therapeutic Applications
Based on its pharmacological profile, higenamine hydrochloride has been investigated for various therapeutic applications. While clinical implementation remains limited, research suggests several promising areas for potential medicinal use.
Cardiovascular Applications
Higenamine's positive inotropic and chronotropic effects, combined with its cardioprotective properties through the PI3K/AKT pathway, suggest potential applications in cardiovascular medicine. Studies have demonstrated that higenamine reduces myocardial ischemia/reperfusion injury and cardiomyocyte apoptosis induced by hydrogen peroxide in mice . These findings suggest potential applications in conditions such as heart failure, myocardial infarction, and cardiac arrest.
The compound's ability to modulate cardiac function through β-adrenergic stimulation provides a mechanism for increasing cardiac output in emergency situations, though this application requires careful consideration of potential side effects and contraindications .
Respiratory Applications
As a β2-adrenoceptor agonist, higenamine induces bronchodilation, making it potentially beneficial for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Traditional medicine systems have used higenamine-containing plants for treating bronchial asthma, providing an empirical foundation for modern research into these applications .
Anti-inflammatory Applications
Higenamine's anti-inflammatory properties, mediated through the NRF-2/HO-1/HMGB1 pathway, suggest potential applications in inflammatory conditions such as arthritis . Research has demonstrated that higenamine alleviates collagen-induced arthritis by promoting HO-1 release and regulating the PI3K/AKT/NRF-2 signaling pathway .
Current Research Gaps and Future Directions
Despite significant progress in understanding higenamine hydrochloride, several important knowledge gaps remain. Addressing these gaps represents a priority for future research efforts.
Pharmacokinetic and Pharmacodynamic Characterization
Only limited studies have described the pharmacokinetic and pharmacodynamic properties of higenamine hydrochloride. Further research is needed to determine its absorption, distribution, metabolism, excretion, and optimal dosing regimens . These investigations are essential for the development of any potential therapeutic applications.
Drug Delivery and Formulation Development
Given higenamine's rapid metabolism and short half-life, developing improved drug delivery systems and formulations represents an important direction for future research . Such advances could enhance the compound's bioavailability and therapeutic efficacy while potentially reducing side effects.
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